4-Amino-2-[(diethylamino)methyl]phenol (CAS 51387-92-9) is a highly specialized, pre-formed phenol Mannich base utilized primarily as the intact side-chain precursor for amodiaquine and novel antimalarial analogues [1]. As the free base form of 4-amino-alpha-diethylamino-o-cresol, it presents a bifunctional scaffold containing both a primary aniline for nucleophilic aromatic substitution (SNAr) and a tertiary amine for physiological targeting. In pharmaceutical procurement, securing this exact intermediate enables the convergent synthesis of complex heterocyclic drugs, bypassing the regioselectivity and purification challenges associated with late-stage aminomethylation [2].
Non‑oxime scaffold for AChE reactivation studies
Validated reference for non‑oxime SAR
Accessible synthesis from acetaminophen
Attempting to substitute this pre-formed building block with an in situ Mannich reaction (using 4-aminophenol, formaldehyde, and diethylamine) on a late-stage heterocyclic intermediate often fails to meet industrial purity and yield requirements [1]. Late-stage Mannich reactions frequently suffer from poor regiocontrol, leading to dialkylation, unwanted cross-reactivity with the heterocyclic core, and the retention of toxic formaldehyde or diethylamine residues. By procuring the purified 4-amino-2-[(diethylamino)methyl]phenol free base, chemists can perform a direct, clean SNAr coupling with halogenated heterocycles, eliminating the need for complex downstream chromatographic purifications and significantly improving the overall active pharmaceutical ingredient (API) yield[2].
ADOC uses a non‑oxime, non‑cationic mechanism; generic oximes do not replicate this profile.
The diethylaminomethyl side chain is essential; removal or alteration may drastically alter reactivation.
In the synthesis of amodiaquine analogues (e.g., pyrido[3,2-b]indol-4-yl-amines), utilizing pre-formed 4-amino-2-[(diethylamino)methyl]phenol for direct coupling with 4-chloropyridine derivatives yields the target compound cleanly [1]. In contrast, performing a late-stage Mannich reaction on a pre-coupled 4-aminophenol-heterocycle intermediate typically results in lower yields due to competing electrophilic aromatic substitution sites and dialkylation. The pre-formed precursor ensures absolute regiocontrol at the critical ortho-position of the phenol.
| Evidence Dimension | Regiocontrol and coupling yield |
| Target Compound Data | Pre-formed precursor enables convergent SNAr coupling with >90% regiocontrol. |
| Comparator Or Baseline | Late-stage in situ Mannich reaction (often <50% yield due to dialkylation). |
| Quantified Difference | Eliminates dialkylation byproducts and significantly increases final coupling yield. |
| Conditions | Synthesis of amodiaquine and pyrido[3,2-b]indole analogues via SNAr with chloro-heterocycles. |
Procuring the pre-formed Mannich base is critical for maximizing yield and avoiding complex purification in the synthesis of novel antimalarial APIs.
The free base form of 4-amino-2-[(diethylamino)methyl]phenol offers distinct process advantages over its dihydrochloride salt (CAS 6297-14-9) during nucleophilic aromatic substitution (SNAr)[1]. The free base is directly soluble in polar aprotic solvents and does not require the addition of exogenous bases to liberate the nucleophilic aniline. This prevents the generation of stoichiometric chloride salts, which can precipitate, alter the reaction mixture's rheology, or interfere with the coupling kinetics.
| Evidence Dimension | Stoichiometric salt generation during SNAr |
| Target Compound Data | 0 equivalents of salt generated; directly nucleophilic. |
| Comparator Or Baseline | Dihydrochloride salt (CAS 6297-14-9) requires >2 equivalents of base, generating 2 equivalents of chloride salts. |
| Quantified Difference | 100% reduction in exogenous salt byproducts during the coupling step. |
| Conditions | Nucleophilic aromatic substitution in polar aprotic solvents. |
Selecting the free base streamlines process chemistry by eliminating salt precipitation issues and reducing the need for excess reagents.
Amodiaquine and its derivatives are strictly regulated for genotoxic impurities. Utilizing an in situ Mannich reaction at the final step of API synthesis introduces formaldehyde and diethylamine into the final reaction matrix, requiring rigorous and costly purification to meet ICH guidelines [1]. By procuring the purified 4-amino-2-[(diethylamino)methyl]phenol precursor, the aminomethylation step is decoupled from the final API formation, ensuring that trace formaldehyde is washed out prior to the final coupling step.
| Evidence Dimension | Risk of late-stage genotoxic impurities |
| Target Compound Data | Aminomethylation impurities isolated and removed prior to final API coupling. |
| Comparator Or Baseline | In situ late-stage Mannich reaction introduces formaldehyde directly into the final API matrix. |
| Quantified Difference | Shifts the burden of formaldehyde clearance from the high-value API to a lower-cost intermediate stage. |
| Conditions | Industrial scale-up and purification of amodiaquine-class APIs. |
This procurement strategy drastically reduces the regulatory risk and analytical burden associated with genotoxic impurity clearance in final APIs.
This compound is the optimal choice for direct SNAr coupling with 4,7-dichloroquinoline or novel heterocyclic cores (e.g., pyridoindoles) to generate antimalarial candidates, completely bypassing late-stage regioselectivity and dialkylation issues [1].
Due to its intact structural representation of the amodiaquine sidechain, this free base is utilized as a specific hapten to generate monoclonal antibodies (e.g., 6D10). This enables the precise quantitation of antimalarial drugs in human serum or plasma down to 2 ng/mL .
In cosmetic chemistry, this compound is utilized as a specialized developer component in keratinous fiber dyeing. The pre-formed aminomethyl group provides unique shading capabilities and excellent fastness properties when oxidatively coupled with standard coupler substances [2].
Corrosive;Acute Toxic;Irritant